molecular formula C9H11F2N B2415498 1-(2,4-Difluorophenyl)propan-2-amine CAS No. 2021-64-9

1-(2,4-Difluorophenyl)propan-2-amine

Cat. No.: B2415498
CAS No.: 2021-64-9
M. Wt: 171.191
InChI Key: IPVBMKZXHICCNW-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Medicinal Chemistry Research

The phenethylamine (B48288) framework is a core structure in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide array of synthetic drugs. The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov The strategic placement of two fluorine atoms on the phenyl ring of 1-(2,4-Difluorophenyl)propan-2-amine suggests a deliberate effort to leverage these effects for specific chemical or pharmacological outcomes.

Overview of Related Phenethylamine and Fluoroalkyl Amine Compounds in Academic Inquiry

The study of this compound is informed by a wealth of research on related compounds. For instance, fluoro-substituted amphetamines, such as 2-fluoroamphetamine (2-FA), have been investigated for their stimulant properties. wikipedia.org The substitution of hydrogen with fluorine can increase a compound's lipophilicity, potentially facilitating its passage through the blood-brain barrier. wikipedia.org Research into fluorinated analogues of amphetamines has provided insights into their structure-activity relationships. acs.org

Furthermore, the synthesis of structurally similar compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives, has been detailed in various patents, highlighting the chemical interest in molecules with a difluorophenyl group attached to an amine-containing aliphatic chain. google.comgoogle.com These synthetic routes often involve multi-step processes and the use of specialized reagents to achieve the desired stereochemistry and purity. quickcompany.ingoogleapis.com

Current Research Gaps and Future Directions for this compound Studies

Despite the broad interest in fluorinated phenethylamines, specific research dedicated to this compound appears to be limited in publicly accessible scientific literature. Much of the available information pertains to its hydrochloride salt and basic chemical identifiers. This indicates a significant research gap.

Future research could focus on several key areas:

Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of this compound would be a valuable contribution to organic chemistry.

Physicochemical Characterization: A comprehensive analysis of its properties, such as pKa, lipophilicity, and metabolic stability, would provide a foundation for understanding its potential applications.

Pharmacological Profiling: Investigating the biological activity of this compound is a crucial next step. This could involve screening for affinity to various receptors and transporters in the central nervous system.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with its isomers and other related phenethylamines would help to elucidate the impact of the 2,4-difluoro substitution pattern.

Chemical Data of this compound and its Hydrochloride Salt

PropertyThis compound Hydrochloride
CAS Number 2021-65-0
Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
Synonyms Benzeneethanamine, 2,4-difluoro-α-methyl-, hydrochloride (1:1)

Comparison of Related Fluoro-Substituted Phenethylamines

CompoundKey Structural Difference from this compoundKnown Research Focus
2-Fluoroamphetamine Single fluorine at the 2-positionStimulant properties, passage through the blood-brain barrier wikipedia.org
4-Fluoroamphetamine Single fluorine at the 4-positionInvestigated as a designer drug with stimulant effects
2-Fluoromethamphetamine Single fluorine at the 2-position and N-methylationStimulant with purported use as a study aid, primarily a norepinephrine (B1679862) reuptake inhibitor wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBMKZXHICCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2021-64-9
Record name 1-(2,4-difluorophenyl)propan-2-amine
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Synthetic Methodologies and Chemical Transformations of 1 2,4 Difluorophenyl Propan 2 Amine

Established and Emerging Synthetic Routes to 1-(2,4-Difluorophenyl)propan-2-amine

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This approach involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the precursor is 1-(2,4-difluorophenyl)propan-2-one (B19126).

One of the classic methods for reductive amination is the Leuckart reaction , which employs ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net This reaction is typically carried out at elevated temperatures. wikipedia.org The mechanism involves the formation of an iminium ion from the ketone and ammonia (B1221849) (derived from ammonium formate), which is then reduced by formate. wikipedia.org While effective, the Leuckart reaction often requires harsh conditions and may result in the formation of formylated byproducts that necessitate a subsequent hydrolysis step. mdma.ch

Table 1: Comparison of Reductive Amination Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Leuckart ReactionAmmonium formate or formamideHigh temperatures (120-185°C)Inexpensive reagentsHarsh conditions, potential for byproducts
Catalytic HydrogenationH₂, Metal catalyst (e.g., Pd, Pt, Ni), AmmoniaElevated pressure and temperatureHigh yields, clean reactionRequires specialized equipment (hydrogenator)
Hydride Reducing AgentsNaBH₃CN, NaBH(OAc)₃, AmmoniaMild conditions (room temperature)High selectivity, broad functional group toleranceMore expensive reagents, potential toxicity (cyanoborohydride)

Modern variations of reductive amination utilize milder and more selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and less toxic alternative. organic-chemistry.org Catalytic hydrogenation, using a metal catalyst such as palladium or platinum in the presence of ammonia and hydrogen gas, is also a viable and clean method for this transformation. wikipedia.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. mdpi.com While not as commonly reported for the direct synthesis of this compound, MCRs like the Ugi and Passerini reactions are powerful tools for generating libraries of structurally related amine derivatives. mdpi.comnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com To adapt this for the synthesis of a primary amine like this compound, a modified strategy would be required, potentially involving a cleavable amine component or subsequent transformations of the initial product. The mechanism of the Ugi reaction is believed to proceed through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. nih.gov

The Passerini three-component reaction , on the other hand, combines a ketone or aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com Similar to the Ugi reaction, a direct synthesis of the target primary amine is not straightforward and would necessitate further synthetic steps.

Application of Arylation and Amine Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate. organic-chemistry.org While typically used to form arylamines from an aryl halide and an amine, a retrosynthetic analysis of this compound suggests a potential application where a suitable propyl-2-amine synthon could be coupled with a 2,4-difluorophenyl halide. However, the more common application of such methodologies would be in the synthesis of derivatives of the target compound.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. youtube.com

Table 2: Key Features of Buchwald-Hartwig Amination
ComponentDescriptionExamples
CatalystPalladium(0) complexPd(OAc)₂, Pd₂(dba)₃
LigandBulky, electron-rich phosphinesBINAP, XPhos, SPhos
BaseStrong, non-nucleophilic baseNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventAprotic, non-polar solventToluene, Dioxane, THF

Strategies for the Introduction of Difluorophenyl Moieties

The introduction of the 2,4-difluorophenyl group is a critical step in the synthesis of the target compound. This is typically achieved by starting with a commercially available difluorinated precursor. For instance, in the context of reductive amination, the synthesis would commence with 1-(2,4-difluorophenyl)propan-2-one.

The synthesis of such fluorinated ketones can be accomplished through various methods. One common approach is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with a suitable acylating agent. Another route involves the reaction of a 2,4-difluorophenyl Grignard or organolithium reagent with a propanoyl electrophile.

More advanced strategies for incorporating fluorine atoms into aromatic rings exist, but for a common building block like this compound, utilizing a readily available difluorinated starting material is the most practical approach.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods to access enantiopure this compound is of significant importance.

Biocatalytic Approaches Utilizing Transaminases and Other Enzymes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.govTransaminases (TAs) , also known as aminotransferases, are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

In a transaminase-catalyzed reaction, the amino group from an amine donor, such as isopropylamine (B41738) or alanine, is transferred to a ketone acceptor, in this case, 1-(2,4-difluorophenyl)propan-2-one. nih.gov The reaction is reversible, and the equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine with high enantiomeric excess (ee). nih.gov

Table 3: Biocatalytic Methods for Chiral Amine Synthesis
MethodEnzymeTransformationKey Feature
Asymmetric SynthesisTransaminase (TA)Prochiral ketone to chiral amineHigh enantioselectivity, potential for >99% ee
Kinetic ResolutionLipase (B570770) or TransaminaseSelective reaction of one enantiomer of a racemic amineMaximum 50% yield of the desired enantiomer

Besides asymmetric synthesis, enzymes can also be employed in the kinetic resolution of a racemic mixture of this compound. nih.gov In this approach, an enzyme, such as a lipase or a transaminase, selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov While effective, kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer. nih.gov

Chiral Auxiliary-Mediated Synthesis

The synthesis of enantiomerically pure amines such as this compound can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. sigmaaldrich.comharvard.edu

Common strategies involve the formation of an amide bond between a carboxylic acid precursor and a chiral amine auxiliary, such as derivatives of pseudoephedrine or Evans oxazolidinones. nih.gov For the synthesis of the target compound, a plausible route would involve a precursor like 2,4-difluorophenylacetic acid. This acid could be coupled with a chiral auxiliary, for instance, (S)-(-)-1-phenylethylamine, to form a diastereomeric amide. The subsequent diastereoselective alkylation of the α-carbon with a methylating agent (e.g., methyl iodide), directed by the steric influence of the chiral auxiliary, would establish the desired stereocenter. The final step involves the hydrolytic or reductive cleavage of the auxiliary group to yield the enantiomerically enriched this compound.

Another established auxiliary, tert-butanesulfinamide, has proven highly effective for the asymmetric synthesis of amines. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone, 1-(2,4-difluorophenyl)propan-2-one, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of the C=N bond, typically with a hydride reagent, is controlled by the chiral sulfur atom. Acid-mediated hydrolysis of the resulting sulfinamide then furnishes the chiral primary amine with high enantiomeric purity.

Asymmetric Catalysis (e.g., CBS asymmetric reduction, transition metal catalysis)

Asymmetric catalysis offers a more efficient and atom-economical approach to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.orgresearchgate.net

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

A prominent method for synthesizing chiral amines is through the asymmetric reduction of a prochiral ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a powerful technique for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. researchgate.netwikipedia.orgresearchgate.net While this method directly produces a chiral alcohol, it is a key step in a multi-step synthesis of the target amine. The precursor, 1-(2,4-difluorophenyl)propan-2-one, can be reduced to the corresponding chiral alcohol with high enantioselectivity. sigmaaldrich.com This alcohol can then be converted to the amine via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide (B81097) followed by reduction).

Transition Metal Catalysis

Transition metal catalysis provides a direct route to chiral amines through asymmetric hydrogenation or reductive amination. acs.org In asymmetric reductive amination, the ketone 1-(2,4-difluorophenyl)propan-2-one is reacted directly with an ammonia source in the presence of a chiral transition metal catalyst and a reducing agent (typically H₂). Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, coordinated to metals like Rhodium, Ruthenium, or Iridium, are commonly employed to induce high enantioselectivity in the hydrogenation of the intermediate imine.

This approach is highly valued for its directness, often reducing the number of synthetic steps compared to auxiliary-based methods. The choice of metal, ligand, and reaction conditions is critical for achieving high yield and enantiomeric excess (ee). beilstein-journals.org

Method Catalyst/Reagent Precursor Key Transformation Typical Outcome
CBS Reduction Pathway (S)-Me-CBS Oxazaborolidine / BH₃1-(2,4-Difluorophenyl)propan-2-oneEnantioselective ketone reductionChiral alcohol intermediate with high ee
Asymmetric Reductive Amination [Rh(COD)Cl]₂ / (R)-BINAP / H₂1-(2,4-Difluorophenyl)propan-2-one + NH₃Direct enantioselective C=O to C-NH₂Chiral amine with high ee
Asymmetric Hydrogenation [RuCl₂(diphosphine)(diamine)]Pre-formed imine or enamine derivativeEnantioselective C=N or C=C reductionChiral amine with high ee

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.orgrsc.org

For a racemic mixture of this compound, enzymatic kinetic resolution is a particularly effective method. Lipases, such as Candida antarctica lipase B (CALB), are widely used to selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor (e.g., ethyl acetate). For example, the (R)-enantiomer might be acylated at a much faster rate than the (S)-enantiomer. This allows for the separation of the resulting (R)-amide from the unreacted (S)-amine, thereby achieving enantiomeric enrichment. nih.gov

The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to obtain high enantiomeric excess for both the recovered starting material and the product.

Chemical Reactivity and Transformation Analysis of the this compound Core

The chemical reactivity of this compound is characterized by the primary amine functionality and the electron-deficient difluorophenyl ring.

Nucleophilic Reaction Pathways (e.g., Imine and Enamine Formation)

As a primary amine, this compound exhibits characteristic nucleophilic behavior. A key reaction is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reaction is reversible, and the position of the equilibrium can be controlled by the removal of water. youtube.com The formation of an imine converts the amine into a C=N double bond, which is a versatile functional group for further chemical transformations. masterorganicchemistry.com Enamine formation occurs with secondary amines, and thus would be a reaction of N-alkylated derivatives of the title compound. libretexts.org

Amine Functional Group Derivatizations (e.g., Acylation, Alkylation, Sulfonamidation)

The primary amine group is readily derivatized, allowing for the synthesis of a wide array of analogues. These reactions are fundamental for modifying the compound's properties.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields stable amide derivatives. This is a common method for protecting the amine group or for building more complex molecular structures.

Alkylation: The amine can be alkylated using alkyl halides. This reaction can lead to a mixture of secondary and tertiary amines, as the initially formed secondary amine can be more nucleophilic than the primary amine. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for synthesizing secondary or tertiary amines. youtube.com

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) affords sulfonamides. The resulting N-H proton in a primary sulfonamide is acidic, and this functional group is a common feature in many pharmacologically active molecules.

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl Chloride (CH₃COCl)Amide
Alkylation Methyl Iodide (CH₃I)Secondary/Tertiary Amine
Reductive Amination Acetone / NaBH₃CNN-isopropyl secondary amine
Sulfonamidation p-Toluenesulfonyl Chloride (TsCl)Sulfonamide

Aromatic Substitution Reactions on the Difluorophenyl Moiety

The difluorophenyl ring possesses unique reactivity due to the presence of two strongly electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The fluorine atoms are deactivating yet ortho, para-directing substituents for electrophilic aromatic substitution. The alkylamine group is an activating, ortho, para-directing group. However, under the strongly acidic conditions often required for EAS (e.g., nitration or Friedel-Crafts reactions), the amine group would be protonated to form an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. Therefore, electrophilic substitution on the ring is generally difficult and its regiochemical outcome would depend heavily on the specific reaction conditions. Substitution would likely occur at the position meta to both the fluorine atoms and the protonated amine group.

Nucleophilic Aromatic Substitution (SNA_r)

The difluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing nature of the fluorine atoms. nih.gov A strong nucleophile (e.g., an alkoxide, thiolate, or another amine) can displace one of the fluorine atoms, typically the one at the para position relative to the other fluorine, as this position is more activated. youtube.com This reaction proceeds via a Meisenheimer complex intermediate and is a powerful method for further functionalizing the aromatic ring. youtube.com

Oxidation and Reduction Chemistry of the Aminopropyl Chain

The aminopropyl chain of this compound is a key functional group that can undergo various oxidation and reduction reactions. The primary amine group can be oxidized to form other nitrogen-containing functional groups such as imines or nitriles. evitachem.com Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com

Conversely, the amine functionality can be subjected to reductive processes. While the primary amine itself is already in a reduced state, reactions involving the amine, such as reductive amination to form secondary or tertiary amines, are fundamental transformations. evitachem.com Typical reducing agents used in related syntheses include sodium borohydride (B1222165) or the more potent lithium aluminum hydride. evitachem.com For instance, the synthesis of the parent amine can be achieved via the reductive amination of 2,4-difluorobenzaldehyde (B74705) with an appropriate amine source, where an intermediate Schiff base is reduced to the final amine product. evitachem.com

Optimization of Reaction Conditions and Process Chemistry for Academic Synthesis

The efficient synthesis of this compound in an academic setting hinges on the careful optimization of various reaction parameters. This includes the selection of appropriate solvents, precise temperature control, and the fine-tuning of catalyst and reagent systems.

Solvent Selection and Reaction Temperature Control

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. The ideal solvent should effectively dissolve reactants while minimizing side reactions. researchgate.net In palladium-catalyzed reactions, which are common in the synthesis of related aryl amines, solvents like water have been found to be highly effective. frontiersin.org The polarity and proticity of the solvent are key considerations. For instance, in a nucleophilic substitution reaction to form an azido (B1232118) derivative from an alcohol mesylate, dimethylformamide (DMF) showed superior results compared to dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoramide (B148902) (HMPA), leading to a higher yield of the desired product and minimizing the formation of elimination byproducts. researchgate.net

Temperature control is equally crucial. Many synthetic steps, such as those involving organometallic reagents or catalysts, require specific temperature ranges to ensure catalyst stability and prevent decomposition of sensitive intermediates. For example, some palladium-catalyzed coupling reactions are run at elevated temperatures (e.g., 85-110 °C) to achieve a reasonable reaction rate, while others involving highly reactive intermediates may require sub-zero temperatures. sci-hub.se

Below is a table illustrating the effect of solvent choice on a representative nucleophilic substitution reaction.

SolventProduct Ratio (Substitution:Elimination)Overall Yield (%)
Dimethylformamide (DMF)95:566%
Dimethyl Sulfoxide (DMSO)93:764%
Hexamethylphosphoramide (HMPA)74:2646%
Data derived from a study on a related synthesis demonstrating solvent effects on product distribution and yield. researchgate.net

Catalyst and Reagent System Optimization

The optimization of catalyst and reagent systems is a cornerstone of modern synthetic chemistry. For syntheses involving the formation of carbon-carbon or carbon-nitrogen bonds to construct the arylamine framework, palladium-based catalysts are frequently employed. frontiersin.orgsci-hub.se The efficiency of these catalysts is highly dependent on the choice of ligands, the base used, and the specific palladium precursor.

A systematic screening of these components is often necessary to identify the optimal conditions. For example, in Suzuki-Miyaura coupling reactions to form biaryl systems, various combinations of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., RuPhos, PCy₃·HBF₄) are tested in conjunction with different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃). sci-hub.senih.gov The presence of a base is often critical for the performance of these catalytic cycles. frontiersin.org

The following table summarizes the optimization of a catalyst system for a Suzuki-Miyaura coupling reaction, a key step in the synthesis of many complex aryl compounds.

Palladium Catalyst (mol%)Ligand (mol%)BaseYield (%)
Pd(OAc)₂ (0.04)SPhos (0.08)K₂CO₃75%
Pd(OAc)₂ (0.02)XPhos (0.04)Cs₂CO₃83%
Pd(PPh₃)₄ (0.04)-K₂CO₃91%
Pd(t-Bu₃P)₂ (0.04)-NaOH50%
Data adapted from a study on the synthesis of a complex biaryl amine, illustrating the impact of catalyst, ligand, and base selection. sci-hub.se

Protecting Group Strategies in Complex Synthetic Sequences

In multi-step syntheses, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.com For the amine functionality in precursors to this compound, carbamates are the most common class of protecting groups. masterorganicchemistry.com

Key strategies include:

Orthogonal Protection : This involves using multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.com For example, an amine might be protected with a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while a hydroxyl group in the same molecule is protected with an acid-labile tert-butyldimethylsilyl (TBS) group. numberanalytics.com

Common Amine Protecting Groups : The most widely used are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Fmoc groups. researchgate.netmasterorganicchemistry.com The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is removed using a mild base, such as piperidine (B6355638) in DMF. researchgate.net

Specialized Protecting Groups : In some cases, other groups like the trifluoroacetyl group are employed due to their specific stability and ease of removal, which can help reduce side reactions during certain transformations. researchgate.net

The selection of a protecting group depends on its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal. numberanalytics.com

Protecting GroupAbbreviationCommon Installation ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)
BenzyloxycarbonylCbz / ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst
Summary of common amine protecting groups and their cleavage conditions. researchgate.netmasterorganicchemistry.comub.edu

Aspects of Green Chemistry in Synthesis Development

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. researchgate.net This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. nih.gov

Key aspects applicable to the synthesis of this compound and related compounds include:

Solvent Selection : A significant portion of waste in pharmaceutical manufacturing comes from solvents. Green chemistry encourages the use of environmentally benign solvents like water, ethanol, or 2-propanol, and minimizing the use of undesirable solvents such as pentane, hexane, or chlorinated solvents. nih.govacs.org

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org One-pot syntheses and multicomponent reactions are effective strategies for improving atom economy. nih.gov

Alternative Energy Sources : Technologies like ultrasound and microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. evitachem.commdpi.com For example, ultrasound-assisted reductive aminations can reduce reaction times from hours to minutes while maintaining high yields in green solvent mixtures like ethanol/water. evitachem.com

Catalysis : The use of efficient and recyclable catalysts is a cornerstone of green chemistry. researchgate.net This reduces the need for stoichiometric reagents, which often generate significant waste. researchgate.net Biomimetic catalysts, inspired by enzymes, represent an emerging area of green catalyst development. rsc.org

Implementing these principles can lead to more sustainable and cost-effective synthetic processes. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 1 2,4 Difluorophenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides fundamental insights into the structure of 1-(2,4-Difluorophenyl)propan-2-amine by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR for Structural Connectivity and Isomer Identification

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the connectivity of protons within the molecule and identifying its isomeric form. The spectrum reveals the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern), which is dictated by spin-spin coupling with neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the propyl chain and the aromatic ring.

Methyl Protons (CH₃): These protons appear as a doublet due to coupling with the adjacent methine proton (CH).

Methine Proton (CH): This proton's signal is a multiplet resulting from coupling with both the methyl and methylene protons.

Methylene Protons (CH₂): These protons are diastereotopic and will likely appear as two separate multiplets, each coupled to the adjacent methine proton.

Amine Protons (NH₂): These protons typically appear as a broad singlet, though their chemical shift and appearance can vary with solvent and concentration. docbrown.info

Aromatic Protons: The 2,4-difluorophenyl group has three aromatic protons in unique chemical environments, which will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.1 Doublet ~6-7
CH ~3.0-3.2 Multiplet -
CH₂ ~2.6 and ~2.8 Multiplets -
NH₂ Broad Singlet -

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, revealing the total number of unique carbon environments. bhu.ac.inudel.eduuoi.gr The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu

The spectrum of this compound is expected to display nine distinct signals corresponding to its nine carbon atoms. The carbons of the difluorophenyl ring will show large C-F coupling constants (¹JCF, ²JCF), which can further aid in their assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ ~20-25
CH ~45-50
CH₂ ~40-45
Aromatic C-1 ~125 (triplet, JCF)
Aromatic C-2 ~162 (doublet of doublets, ¹JCF)
Aromatic C-3 ~104 (doublet of doublets, ²JCF)
Aromatic C-4 ~160 (doublet of doublets, ¹JCF)
Aromatic C-5 ~130 (doublet)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for analysis. This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. huji.ac.ilnih.gov The two fluorine atoms at the C-2 and C-4 positions of the phenyl ring are chemically non-equivalent and are expected to produce two distinct signals. These signals will appear as multiplets due to coupling with each other (⁴JFF) and with nearby aromatic protons (³JHF, ⁴JHF).

The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing confirmation of the substitution pattern on the aromatic ring. nih.govchemrxiv.orgbiophysics.org For aromatic fluorine atoms, the chemical shifts typically fall within a predictable range. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the connectivity of the -CH₂-CH(NH₂)-CH₃ spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). sdsu.eduemerypharma.com This allows for the direct assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlations). sdsu.eduscience.gov HMBC is particularly valuable for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different molecular fragments, such as connecting the propyl chain to the correct position on the difluorophenyl ring. science.gov

Table 3: Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹H CH₂ ↔ CH ↔ CH₃
HSQC ¹H - ¹³C (1-bond) CH₂ protons ↔ CH₂ carbon; CH proton ↔ CH carbon; CH₃ protons ↔ CH₃ carbon

| HMBC | ¹H - ¹³C (2-3 bonds) | CH₂ protons ↔ Aromatic C-1; CH₃ protons ↔ CH and CH₂ carbons |

Conformational Analysis using NMR Spectroscopic Data

NMR spectroscopy can also provide insights into the three-dimensional structure and preferred conformations of the molecule in solution. By analyzing the proton-proton coupling constants (³JHH) obtained from a high-resolution ¹H NMR spectrum, the dihedral angles between adjacent protons can be estimated using the Karplus equation. This information helps to determine the preferred rotamer populations around the C-C single bonds, particularly the bond between the chiral center (C2) and the methylene group (C1). Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing additional constraints for building a 3D model of the molecule's dominant conformation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₉H₁₁F₂N). The most prominent peak in the spectrum, known as the base peak, often results from the most stable fragment ion. For this compound, the primary fragmentation pathway is expected to be the cleavage of the C-C bond between the phenyl ring and the propyl chain (benzylic cleavage), as this results in a stable benzylic radical and a resonance-stabilized iminium cation.

Expected Fragmentation:

Molecular Ion (M⁺): [C₉H₁₁F₂N]⁺

Benzylic Cleavage: The most likely fragmentation is the loss of the difluorobenzyl radical to form the [C₃H₈N]⁺ fragment.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of a methyl radical to form a [C₈H₈F₂N]⁺ fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion
171 [C₉H₁₁F₂N]⁺ (Molecular Ion)
127 [C₇H₅F₂]⁺ (Difluorotropylium ion)

This detailed spectroscopic analysis provides a comprehensive structural elucidation of this compound, confirming its atomic connectivity, carbon framework, and molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine (-NH2) group, the difluorinated aromatic ring, and the aliphatic propane (B168953) chain.

Key diagnostic absorptions for this compound include:

N-H Stretching: As a primary amine, it will exhibit two distinct bands in the 3500-3300 cm⁻¹ region. wpmucdn.comlibretexts.orgpressbooks.puborgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. These peaks are typically sharper and less intense than the O-H stretching bands of alcohols. libretexts.orgpressbooks.pub

N-H Bending: A characteristic bending vibration (scissoring) for the primary amine group appears in the 1650-1580 cm⁻¹ range. wpmucdn.comorgchemboulder.com

Aromatic C-H Stretching: The stretching of C-H bonds on the difluorophenyl ring typically results in sharp absorptions just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the propyl group give rise to strong absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aliphatic amine is expected to show a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

C-F Stretching: The presence of two fluorine atoms on the aromatic ring will lead to strong, characteristic C-F stretching bands, typically found in the 1350-1150 cm⁻¹ region.

Aromatic C=C Bending: Vibrations from the carbon-carbon double bonds within the aromatic ring produce several bands in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Medium
Aromatic C-H StretchAromatic Ring> 3000Medium to Weak
Aliphatic C-H StretchAlkyl Chain (-CH, -CH₃)< 3000Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
Aromatic C=C BendsAromatic Ring1600 - 1450Medium to Strong
C-F StretchAryl Fluoride1350 - 1150Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
N-H WagPrimary Amine (-NH₂)910 - 665Broad, Strong

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Confirmation

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter, provided a suitable crystal is obtained and the analysis is performed correctly (e.g., using anomalous dispersion).

A crystallographic study of this compound would yield a detailed structural model, providing key data points such as:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. nih.gov

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating block of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: These define the conformation of the molecule, for instance, the orientation of the propan-2-amine group relative to the difluorophenyl ring.

Intermolecular Interactions: The analysis also reveals non-covalent interactions like hydrogen bonding (e.g., involving the amine group) and π-stacking (between aromatic rings) that dictate the packing of molecules within the crystal.

While specific crystal structure data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on typical values for similar organic molecules.

ParameterDescriptionIllustrative Value
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic). nih.govMonoclinic
Space GroupThe symmetry group of the crystal (e.g., P2₁/c). nih.govP2₁/c
a, b, c (Å)Unit cell edge lengths.a = 8.5 Å, b = 12.1 Å, c = 9.3 Å
α, β, γ (°)Unit cell angles.α = 90°, β = 105.5°, γ = 90°
C-C (aromatic) bond lengthAverage length of C-C bonds in the phenyl ring.~1.39 Å
C-C (aliphatic) bond lengthLength of C-C single bonds in the propyl chain.~1.53 Å
C-N bond lengthLength of the carbon-nitrogen single bond.~1.47 Å
C-F bond lengthLength of the carbon-fluorine bond.~1.35 Å
Absolute ConfigurationThe determined stereochemistry at the chiral center.R or S

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.com These techniques rely on the differential interaction of chiral molecules with plane-polarized or circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD signal, while enantiomers produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. For this compound, the aromatic chromophore would be the primary group interacting with the polarized light, and its CD spectrum would be indicative of the stereochemistry at the adjacent chiral center.

Optical Rotatory Dispersion (ORD) and Specific Rotation: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Specific rotation, [α], is the optical rotation measured at a single, specific wavelength (commonly the sodium D-line at 589 nm). While specific rotation can confirm the presence of a chiral substance and is useful for routine quality control, it is generally less reliable for determining high enantiomeric purity compared to modern chromatographic or spectroscopic methods.

The enantiomeric purity of this compound is typically expressed as enantiomeric excess (ee), calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Modern analysis often employs chiral chromatography (HPLC or GC) for the most accurate determination of enantiomeric excess. However, chiroptical methods like CD spectroscopy remain valuable for confirming the absolute configuration and for continuous monitoring of chiral reactions. metu.edu.tr

The table below outlines the principles and applications of these chiroptical methods.

TechniquePrincipleInformation ProvidedApplication for this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Absolute configuration (by comparison), conformational information, enantiomeric purity.Confirmation of the absolute configuration of the chiral center and assessment of enantiomeric excess.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Can determine absolute configuration (Cotton effect), confirms chirality.Provides detailed information on the stereochemical structure.
Specific Rotation [α] Rotation of plane-polarized light at a single wavelength.Confirms optical activity, can indicate the identity and purity of an enantiomer.A routine check for optical activity and a basic measure of enantiomeric purity.

Computational Chemistry and Molecular Modeling Studies of 1 2,4 Difluorophenyl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 1-(2,4-difluorophenyl)propan-2-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(2d,p), can be used to determine the optimized molecular geometry of the ground state. researchgate.net This provides key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is crucial for exploring the potential energy surface of the molecule, allowing for the identification of transition states in chemical reactions. By calculating the energy barriers, reaction mechanisms and rates can be predicted. For instance, in related fluorinated phenethylamines, DFT has been used to understand conformational preferences and the energetic landscape of different conformers. nih.gov

Table 1: Representative Theoretical Data from DFT Calculations for Amphetamine Analogs. researchgate.netresearchgate.net
ParameterMethodBasis SetCalculated Value
14N Nuclear Quadrupole Coupling Constant (MHz)B3LYP6-311++G(d,p)Sensitive to N-substituents
1H and 13C NMR Chemical ShiftsTD-DFTNot SpecifiedGood agreement with experimental data
Vibrational Frequencies (FT-IR/Raman)B3LYP6-311+G(2d,p)Favorable match with experimental spectra after scaling

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to calculate the NMR spectrum of this compound. researcher.life These theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental data to confirm the molecular structure.

Similarly, theoretical vibrational frequencies corresponding to FT-IR and Raman spectra can be computed. researchgate.net These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. For related fluorinated phenethylamines, such computational studies have successfully matched theoretical calculations with experimental Raman spectra to identify different conformers. nih.govacs.org

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties and reactivity. Fluorine is a highly electronegative atom, and its introduction into the phenethylamine (B48288) structure can have a profound impact on the psychoactivity of the resulting compound, ranging from a marked loss to an enhancement of effects. nih.govresearchgate.net

DFT studies can quantify these effects through various analyses:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules or biological receptors. researcher.life

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and delocalization effects within the molecule, helping to understand the stability and reactivity. researcher.life

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO can be correlated with the molecule's reactivity.

Studies on fluorinated phenethylamines have shown that the introduction of fluorine can alter metabolic stability, lipophilicity, and interactions with molecular targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about a molecule in a static state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the solvent environment.

By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal the preferred conformations in solution and the energetic barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The simulations can also provide insights into the solvation shell around the molecule and the specific interactions, such as hydrogen bonding, with solvent molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and understanding the mechanism of action of bioactive compounds.

For this compound, molecular docking could be used to predict its binding mode with potential biological targets, such as neurotransmitter receptors or enzymes. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The primary output of a molecular docking study is a set of putative binding poses, which represent the most likely orientations of the ligand within the receptor's binding site. Analysis of these poses can reveal key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Pi-pi stacking

These interactions are critical for the stability of the ligand-receptor complex and can provide a rationale for the molecule's biological activity. Docking studies on similar small molecules have successfully identified key amino acid residues involved in binding and have guided the design of new, more potent compounds.

Table 2: Representative Data from Molecular Docking Studies of Small Molecule Ligands.
Target ProteinLigand ClassKey Interactions ObservedDocking Software
c-kit tyrosine kinase1,2,4-Triazole derivativesHydrogen bonding and hydrophobic contactsNot Specified
Human VEGFR-21,2,4-Oxadiazole derivativesHydrogen bonds with Glu883, Glu915, Cys917, Asp1044Molegro Virtual Docker
Plasmodium DHFR1,3,5-Triazine derivativesComparison of binding energy with known inhibitorsDock6

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational analysis of this compound reveals its potential to engage in crucial intermolecular interactions that govern its behavior in a biological system. These interactions are primarily hydrogen bonds and hydrophobic interactions.

The primary amine (-NH2) group is a key site for hydrogen bonding, capable of acting as a hydrogen bond donor. The two hydrogen atoms can form favorable interactions with electronegative atoms such as oxygen or nitrogen found in the amino acid residues of a protein's active site. Furthermore, the nitrogen atom itself possesses a lone pair of electrons and can act as a hydrogen bond acceptor.

The fluorine atoms on the phenyl ring, due to their high electronegativity, can also participate as weak hydrogen bond acceptors. nih.govnih.gov While C-F bonds are not classical hydrogen bond acceptors, studies have shown they can form stabilizing interactions with various hydrogen bond donors (e.g., N-H, O-H). nih.govrsc.org The presence of two fluorine atoms on the ring may enhance this effect, influencing the molecule's orientation within a binding pocket. mdpi.comresearchgate.net

Hydrophobic interactions are predominantly driven by the 2,4-difluorophenyl group. This aromatic ring system is nonpolar and tends to interact favorably with hydrophobic regions of a biological target, such as the side chains of amino acids like leucine, isoleucine, and valine. plos.org The introduction of fluorine atoms increases the hydrophobicity of the phenyl ring compared to an unsubstituted ring, a phenomenon sometimes referred to as being "fluorous." nih.gov This enhanced hydrophobicity can be a significant driving force for binding affinity, helping to displace water molecules from the binding site, which is an entropically favorable process. mdpi.com Molecular dynamics simulations of similar fluorinated compounds have demonstrated that hydrophobic interactions are often a dominant factor in the stability of ligand-protein complexes. plos.orgnih.gov

Table 1: Potential Intermolecular Interactions of this compound

Molecular FeatureInteraction TypeRolePotential Interacting Partners (in a Biological Target)
Amine Group (-NH₂)Hydrogen BondingDonorCarbonyl oxygen (backbone), Asp, Glu, Ser, Thr side chains
Amine Group (-NH₂)Hydrogen BondingAcceptorAmide N-H (backbone), Gln, Asn, Ser, Thr side chains
Fluorine Atoms (-F)Weak Hydrogen BondingAcceptorN-H groups, O-H groups
Difluorophenyl RingHydrophobic InteractionHydrophobic CoreLeu, Ile, Val, Phe, Trp, Ala side chains
Difluorophenyl Ringπ-π StackingAromatic SystemPhe, Tyr, Trp, His side chains

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net These models are fundamental in modern drug design for predicting the activity of novel compounds and optimizing lead structures.

Hansch Analysis and Related Approaches for Biological Activity Prediction

Hansch analysis is a classic QSAR approach that correlates the biological activity of a compound with its physicochemical parameters. e-bookshelf.deslideshare.net The general form of the Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where:

C is the concentration of the compound required to produce a specific biological effect (e.g., IC50).

logP represents the hydrophobicity of the molecule, measured by its octanol-water partition coefficient.

σ (Sigma) represents the electronic effect of substituents (electron-donating or electron-withdrawing).

Es is the Taft steric parameter, which accounts for the size and shape of substituents.

k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis of a set of known compounds.

For a series of analogues of this compound, a Hansch analysis could be employed to understand how modifications to the molecule affect its biological activity. For instance, varying substituents on the phenyl ring or modifying the alkyl chain would alter the logP, σ, and Es values. QSAR studies on similar phenethylamine and methcathinone analogues have shown that steric and electronic parameters are key determinants of their interaction with biological targets. nih.govshulginresearch.net By developing a statistically significant Hansch equation for a series of related compounds, the model can be used to predict the potency of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more active molecules. slideshare.net

Table 2: Example of a Hypothetical Hansch Equation for a Series of Phenylpropanamine Analogues

ParameterDescriptionHypothetical Coefficient (k)Interpretation for Increased Activity
logP (Hydrophobicity)Describes the molecule's ability to cross cell membranes.+0.5A positive coefficient suggests that higher hydrophobicity is favorable for activity.
σ (Electronic Effect)Describes the electron-withdrawing or -donating nature of a substituent.-1.2A negative coefficient indicates that electron-donating groups enhance biological activity.
Es (Steric Factor)Describes the bulkiness of a substituent.-0.3A negative coefficient suggests that smaller, less bulky substituents are preferred for optimal receptor fit.

Correlation with Electronic and Topological Parameters (e.g., LUMO Energy, Mulliken Charge)

Beyond classical physicochemical descriptors, quantum mechanical parameters can provide deeper insights into a molecule's reactivity and interaction potential. Density Functional Theory (DFT) calculations are often used to determine these properties. karazin.ua

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The LUMO is the lowest energy orbital that is empty of electrons. Its energy level is an indicator of the molecule's ability to accept electrons. A lower LUMO energy suggests the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack and potentially influencing its interaction with electron-rich residues in a biological target. irjweb.comsemanticscholar.org

Mulliken Charge: This analysis partitions the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. researchgate.net The Mulliken charges can identify regions of the molecule that are electron-rich (negative charge) or electron-poor (positive charge). This information is critical for understanding electrostatic interactions with a receptor. For this compound, the nitrogen of the amine group and the fluorine atoms are expected to carry negative partial charges, making them potential sites for interaction with positively charged residues or metal ions.

Correlating these parameters with biological activity can yield powerful QSAR models. For example, a model might show that compounds with a lower LUMO energy and a more negative Mulliken charge on the nitrogen atom exhibit higher binding affinity.

Table 3: Representative Quantum Chemical Parameters for this compound (Illustrative Values)

ParameterDescriptionIllustrative ValueSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 eVRelates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 eVRelates to the molecule's ability to accept electrons; a lower value indicates a better electrophile.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.8.0 eVIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Mulliken Charge on NPartial charge on the amine nitrogen atom.-0.45Indicates a nucleophilic site, prone to electrostatic or hydrogen bonding interactions.
Mulliken Charge on FPartial charge on the fluorine atoms.-0.25Indicates potential sites for weak hydrogen bonding or dipole-dipole interactions.

Predictive Modeling for Preclinical Efficacy

The ultimate goal of computational modeling in drug discovery is to predict the in vivo efficacy of a compound before it undergoes expensive and time-consuming preclinical testing. wuxiapptec.com By integrating QSAR models, molecular docking results, and pharmacophore mapping, researchers can build comprehensive predictive models.

These models can screen large virtual libraries of compounds related to this compound to identify candidates with the highest probability of success. The models predict various endpoints, including binding affinity, selectivity for the target, and sometimes even ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For example, a predictive workflow might involve:

Generating a 3D-QSAR model from a known set of active and inactive compounds.

Using this model to screen a virtual library of thousands of potential derivatives.

Docking the top-scoring virtual "hits" into a homology model or crystal structure of the target protein to analyze binding modes.

Calculating quantum chemical parameters (LUMO, Mulliken charges) for the most promising docked compounds to refine predictions.

This tiered approach allows researchers to prioritize a small number of compounds for synthesis and subsequent in vitro and in vivo preclinical evaluation. This significantly streamlines the drug development process, reduces the reliance on animal testing, and increases the likelihood of identifying a successful clinical candidate. mdpi.com

Table 4: Framework for a Predictive Preclinical Efficacy Model

Model Input (Descriptors)Computational MethodPredicted Output (Endpoint)Relevance to Preclinical Efficacy
logP, σ, EsHansch Analysis (2D-QSAR)Predicted IC50/EC50Initial estimate of potency.
Molecular Fields (Steric/Electrostatic)CoMFA/CoMSIA (3D-QSAR)Predicted Binding AffinityMore refined prediction of target interaction strength.
LUMO Energy, Atomic ChargesQuantum Chemistry (DFT)Reactivity Index, Electrostatic PotentialUnderstanding the nature of the ligand-receptor interaction.
Molecular Shape and PharmacophoresMolecular Docking / Pharmacophore ModelingBinding Pose, Docking ScoreVisualizing and scoring the physical fit within the target's active site.

Structure Activity Relationship Sar Investigations of 1 2,4 Difluorophenyl Propan 2 Amine and Its Analogues

Systematic Modification of the Difluorophenyl Moiety and its Impact on Activity

The substitution pattern on the phenyl ring of phenethylamine (B48288) derivatives plays a crucial role in determining their interaction with biological targets. In the case of 1-(2,4-difluorophenyl)propan-2-amine, the presence and position of the fluorine atoms are significant determinants of its activity.

Systematic modifications of the difluorophenyl moiety involve altering the position and number of fluorine substituents, as well as replacing them with other chemical groups. The electronic properties of fluorine, being highly electronegative, can significantly influence the molecule's acidity, basicity, lipophilicity, and metabolic stability. researchgate.net

Research on related fluorinated phenethylamines has shown that the position of fluorine substitution can drastically alter receptor binding affinity and functional activity. For instance, studies on fluorinated amphetamine analogues have demonstrated that positional isomers can exhibit varied potencies and selectivities for different monoamine transporters. While specific SAR data for a comprehensive series of 1-(difluorophenyl)propan-2-amine regioisomers is not extensively published in publicly available literature, general principles from related compound series can be extrapolated. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, a 4'-fluoro substituent resulted in lower affinity for the dopamine (B1211576) transporter compared to 4'-chloro, 4'-bromo, and 4'-iodo substituents. mdpi.com This suggests that the electronic nature and size of the halogen at specific positions are critical for optimal interaction with the transporter.

The introduction of fluorine can also impact the metabolic profile of the compound. Fluorine substitution at positions susceptible to metabolic hydroxylation can block this pathway, leading to a longer half-life and altered pharmacokinetic properties. researchgate.net The 2,4-difluoro substitution pattern in this compound is a strategic choice to modulate these properties.

A hypothetical systematic modification of the difluorophenyl moiety and the expected impact on activity, based on general SAR principles for phenethylamines, is presented in the interactive table below. This table illustrates how changes in fluorine substitution could potentially alter the activity profile at monoamine transporters.

CompoundModificationPredicted Impact on Activity (relative to 2,4-difluoro)Rationale
This compoundReference compound-Baseline activity profile.
1-(3,4-Difluorophenyl)propan-2-amineShift of fluorine from position 2 to 3Likely altered selectivity between SERT, DAT, and NET. Potency may increase or decrease depending on the specific transporter.The electronic distribution across the phenyl ring is significantly changed, which can affect key interactions within the transporter binding pocket.
1-(2,5-Difluorophenyl)propan-2-amineShift of fluorine from position 4 to 5May result in a different selectivity profile. The steric and electronic environment is altered.Changes in the electrostatic potential map of the phenyl ring can influence binding orientation and affinity.
1-(2,6-Difluorophenyl)propan-2-amineIntroduction of steric hindrance near the propane (B168953) backboneLikely decreased potency at all transporters due to steric clash with the binding site.Ortho-substituents can restrict the rotation of the phenyl ring, preventing the molecule from adopting an optimal conformation for binding.
1-(4-Fluorophenyl)propan-2-amineRemoval of the fluorine at position 2Potentially increased DAT and NET activity relative to SERT activity, as seen in some other phenethylamine series.The 4-position substitution is often critical for catecholamine transporter activity, while the 2-position substitution can modulate SERT selectivity.

Exploration of Substituents on the Propan-2-amine Backbone

Modifications to the propan-2-amine backbone of this compound can have a profound impact on its pharmacological profile. Key positions for substitution include the amine (N-alkylation), the alpha-carbon (α-alkylation), and the beta-carbon (β-alkylation).

N-Alkylation: Substitution on the primary amine group generally influences potency and selectivity. In many phenethylamine series, N-methylation or N-ethylation can alter the compound's activity from a substrate (releaser) to a reuptake inhibitor at monoamine transporters. For example, in a series of 4-methylamphetamine analogs, increasing the N-alkyl chain length from methyl to ethyl, propyl, and butyl led to a stepwise decrease in potency at DAT, NET, and SERT. mdpi.com Furthermore, N-methylation of 4-methylamphetamine resulted in a potent substrate-type releaser at DAT, while longer N-alkyl chains diminished this effect. mdpi.com

α-Methylation: The presence of a methyl group on the alpha-carbon, as in the case of this compound (an amphetamine analogue), is known to confer resistance to metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. Further substitution at this position with larger alkyl groups typically leads to a decrease in activity.

β-Substitution: Substitution at the beta-carbon can also significantly affect activity. For instance, the introduction of a hydroxyl group can alter the mechanism of action and selectivity.

The following interactive table summarizes the expected impact of various substitutions on the propan-2-amine backbone of this compound, based on established SAR principles for related compounds.

ModificationPredicted Impact on ActivityRationale
None (Primary amine)-Baseline activity, likely a monoamine releaser.
N-MethylationPotentially increased potency and may shift activity towards reuptake inhibition at certain transporters.N-alkylation can enhance binding affinity and alter the interaction with the transporter, potentially favoring an inhibitory mechanism over substrate-like release.
N-EthylationLikely decreased potency compared to N-methylation, with a more pronounced shift towards reuptake inhibition.Increased steric bulk on the nitrogen can reduce affinity but may enhance selectivity for certain transporters.
α-EthylationSignificant decrease in potency.Increased steric bulk at the α-position generally disrupts the optimal conformation for binding to monoamine transporters.
β-HydroxylationAltered selectivity, potentially with increased activity at NET.The hydroxyl group can form additional hydrogen bonds within the transporter binding site, favoring interaction with transporters that can accommodate this functionality, such as NET.

Stereochemical Influence on Molecular Recognition and Biological Efficacy

This compound possesses a chiral center at the alpha-carbon of the propan-2-amine side chain, meaning it can exist as two enantiomers: (R)-1-(2,4-difluorophenyl)propan-2-amine and (S)-1-(2,4-difluorophenyl)propan-2-amine. Stereochemistry is a critical factor in the interaction of small molecules with biological targets, which are themselves chiral. nih.gov

In the context of phenethylamines, the two enantiomers often exhibit significant differences in their potency, selectivity, and even mechanism of action at monoamine transporters. For many amphetamine derivatives, the (S)-enantiomer is typically more potent as a dopamine and norepinephrine (B1679862) reuptake inhibitor or releaser, while the (R)-enantiomer may have different activity or be less potent. For instance, in the case of norepinephrine, NET and DAT show a slight preference for the uptake of the (S)-enantiomer, whereas SERT prefers the (R)-enantiomer. pharmacophorejournal.com This highlights the transporter-specific nature of stereoselectivity.

The differential activity of enantiomers arises from the three-dimensional arrangement of substituents, which dictates how well the molecule can fit into the chiral binding pocket of the transporter protein. One enantiomer may be able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding site, leading to higher affinity and efficacy.

The following table outlines the probable differences in biological efficacy between the (R) and (S) enantiomers of this compound, based on established principles of stereochemistry in related compounds.

EnantiomerPredicted Biological EfficacyRationale
(S)-1-(2,4-Difluorophenyl)propan-2-amineHigher potency at DAT and NET. Likely the more active enantiomer for stimulant effects.The spatial arrangement of the phenyl ring, methyl group, and amine in the (S)-configuration is often optimal for interaction with the catecholamine transporters.
(R)-1-(2,4-Difluorophenyl)propan-2-amineLower potency at DAT and NET. May exhibit different selectivity, potentially with relatively higher activity at SERT.The (R)-configuration may not fit as well into the DAT and NET binding pockets, leading to reduced affinity. It may, however, have a more favorable interaction with the SERT binding site.

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. For phenethylamine-based monoamine transporter ligands, the key pharmacophoric features generally include:

An aromatic ring: This feature engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in the transporter binding pocket.

A hydrogen bond donor/acceptor: The amine group is a critical feature, acting as a hydrogen bond donor and also being protonated at physiological pH, allowing for an ionic interaction with an acidic residue in the binding site.

Specific spatial relationships: The distances and angles between these features are crucial for a proper fit within the binding pocket.

For this compound and its analogues, the difluorophenyl ring serves as the primary aromatic feature. The fluorine atoms contribute to the electronic properties of the ring and can form specific interactions, such as halogen bonds or hydrogen bonds with suitable residues in the binding site. The propan-2-amine backbone provides the hydrophobic character and the essential amine group.

Pharmacophore models can be developed using computational methods based on the structures of a series of active and inactive compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). researchgate.net These models are valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the design of novel analogues with improved properties. mdpi.com

A general pharmacophore model for phenethylamine-based monoamine transporter inhibitors would include the features depicted in the diagram below. The precise distances and the inclusion of additional features, such as specific hydrogen bond acceptors corresponding to the fluorine atoms, would refine the model for this particular class of compounds.

General Pharmacophore for Phenethylamine-based Monoamine Transporter Ligands

Aromatic Ring (AR): The difluorophenyl moiety.

Hydrophobic Group (HY): The ethyl backbone and methyl group.

Positive Ionizable (PI): The protonated amine group.

Hydrogen Bond Acceptor (HBA): Potentially the fluorine atoms.

The spatial arrangement of these features is critical for high-affinity binding to monoamine transporters.

Design and Synthesis of Focused Compound Libraries for SAR Mapping

To systematically investigate the structure-activity relationships of this compound, the design and synthesis of focused compound libraries are essential. A focused library is a collection of compounds that are structurally related to a lead compound and are designed to explore the impact of specific structural modifications on biological activity.

The design of such a library for this compound analogues would involve a combinatorial approach, where different building blocks corresponding to various parts of the molecule are systematically combined. The core scaffold would be the 1-phenylpropan-2-amine structure. The diversity of the library would be introduced by varying the substituents on the phenyl ring and the propan-2-amine backbone.

Key areas for diversification in a focused library would include:

Phenyl Ring Substituents: A variety of halogenated phenyl precursors (e.g., different di- and tri-fluorophenyl, chlorophenyl, bromophenyl derivatives) could be used to explore the effect of different substitution patterns.

Propan-2-amine Backbone Modifications:

N-alkylation: A range of alkyl halides could be used to introduce different N-substituents (methyl, ethyl, propyl, etc.) to the primary amine.

α- and β-modifications: While more synthetically challenging, analogues with different substituents at the alpha and beta positions could be included to probe the steric and electronic requirements at these positions.

The synthesis of such a library can be achieved using parallel synthesis techniques, which allow for the rapid production of a large number of compounds in small quantities for high-throughput screening. For example, a library of 1-phenylpropan-2-amine derivatives could be synthesized by the reductive amination of a series of substituted phenylacetones with a panel of primary amines.

The following table illustrates a potential design for a focused combinatorial library based on the this compound scaffold.

Phenyl Ring PrecursorAmine SourceResulting Analogue
2,4-DifluorophenylacetoneAmmonia (B1221849)This compound
2,4-DifluorophenylacetoneMethylamineN-Methyl-1-(2,4-difluorophenyl)propan-2-amine
2,4-DifluorophenylacetoneEthylamineN-Ethyl-1-(2,4-difluorophenyl)propan-2-amine
3,4-DifluorophenylacetoneAmmonia1-(3,4-Difluorophenyl)propan-2-amine
3,4-DifluorophenylacetoneMethylamineN-Methyl-1-(3,4-difluorophenyl)propan-2-amine
4-ChlorophenylacetoneAmmonia1-(4-Chlorophenyl)propan-2-amine

The biological data obtained from screening such a focused library would be invaluable for constructing detailed SAR models, identifying key structural features for activity, and guiding the design of new compounds with optimized properties.

Preclinical Pharmacological Investigations of 1 2,4 Difluorophenyl Propan 2 Amine

Enzyme Inhibition and Activation Assays (e.g., 14α-demethylase, PDE2, other metabolic enzymes)

Detailed enzyme inhibition and activation profiles for 1-(2,4-difluorophenyl)propan-2-amine are not available. However, based on its core structure, its potential interaction with monoamine oxidase (MAO) enzymes is of primary interest. Amphetamine and some of its analogs are known to be weak, reversible inhibitors of MAO. drugbank.com MAO enzymes (MAO-A and MAO-B) are crucial for the degradation of monoamine neurotransmitters. nih.govwikipedia.org Inhibition of MAO would potentiate the effects of increased neurotransmitter release by preventing their breakdown, leading to a further elevation of synaptic monoamine levels. nih.govmayoclinic.org

Furthermore, amphetamine-type compounds can act as inhibitors of the cytochrome P450 enzymes that metabolize them, particularly CYP2D6. scispace.comnih.gov This can lead to drug-drug interactions if co-administered with other substances that are substrates for the same enzyme. It is plausible that this compound could exhibit inhibitory activity against CYP2D6, though specific IC50 values have not been reported.

Mechanistic Studies of Molecular Action in Cellular and Subcellular Systems

The molecular mechanism of action for this compound is hypothesized to be consistent with that of other amphetamine-class stimulants. This involves interaction with monoamine transporters on the presynaptic neuronal membrane. The compound is likely taken up into the presynaptic neuron via these transporters.

Inside the neuron, it is expected to disrupt the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters (dopamine, norepinephrine) from synaptic vesicles into the cytoplasm. This action, combined with the reversal of the cell membrane transporters (DAT and NET), results in a significant, non-vesicular efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft. This flood of neurotransmitters is responsible for the compound's primary stimulant effects.

Functional Assays in Isolated Tissue Preparations (e.g., smooth muscle contractility, neurotransmission modulation)

While no specific studies utilizing this compound in isolated tissue preparations have been published, its presumed action as a norepinephrine (B1679862) releasing agent allows for predictable outcomes in standard functional assays.

In preparations of sympathetically innervated smooth muscle, such as the rat vas deferens or rabbit aortic strips, the compound would be expected to induce contractions. This effect would be mediated by the release of endogenous norepinephrine from sympathetic nerve terminals, which then acts on postsynaptic alpha-adrenergic receptors on the smooth muscle cells. The contractile response would likely be attenuated by pretreatment with norepinephrine reuptake inhibitors (which would block the entry of the compound into the neuron) or by adrenergic receptor antagonists.

Preclinical Metabolic Pathway Studies in Vitro

The metabolic fate of this compound has not been specifically elucidated. However, based on the known metabolism of amphetamine and its derivatives, several metabolic pathways can be predicted. drugbank.comresearchgate.net

Oxidative Deamination: The primary amine group can be oxidized to form the corresponding phenylacetone ketone, which can then be further metabolized.

Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation. However, the presence of two electron-withdrawing fluorine atoms may decrease the susceptibility of the ring to oxidation. Fluorine substitution is a common strategy used in medicinal chemistry to block metabolically labile sites and improve metabolic stability. nih.gov

Beta-Hydroxylation: Hydroxylation of the carbon atom adjacent to the phenyl ring could occur, leading to the formation of a norephedrine analog.

The difluorination pattern is expected to significantly influence the metabolic profile, potentially slowing the rate of metabolism compared to unsubstituted amphetamine.

The metabolism of amphetamine and related psychostimulants is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. droracle.aimdpi.com Specifically, CYP2D6 is the major isozyme responsible for the metabolism of most amphetamine-like compounds. nih.govnih.govnih.gov It catalyzes key steps such as aromatic hydroxylation and N-dealkylation. nih.gov

Therefore, it is highly probable that CYP2D6 is the principal enzyme involved in the Phase I metabolism of this compound. The activity of this enzyme is subject to significant genetic polymorphism in the human population, which could lead to considerable inter-individual variability in the compound's pharmacokinetics. Other CYP isozymes may play a minor role. Following Phase I metabolism, the resulting metabolites would likely undergo Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion.

Table 2: Predicted Metabolic Pathways and Enzymes for this compound

Metabolic Reaction Predicted Product Type Primary Enzyme System
Oxidative Deamination Phenylacetone analog Monoamine Oxidase (MAO)
Aromatic Hydroxylation Hydroxylated analog Cytochrome P450 (likely CYP2D6)

Derivatization and Analogue Synthesis for Enhanced Research Applications

Design and Synthesis of Functionalized Probes and Tracers for Biological Studies

To investigate the interaction of 1-(2,4-Difluorophenyl)propan-2-amine and its analogues with biological systems, specialized probes and tracers are indispensable. These tools are designed to be detectable and quantifiable within a biological environment, providing insights into pharmacokinetics, target engagement, and mechanism of action.

Radiolabeled Tracers for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiolabeled molecules to visualize and measure metabolic processes in the body. nih.gov A radiopharmaceutical for PET consists of a vehicle molecule that binds to a specific target and a positron-emitting radionuclide. nih.gov The 2,4-difluorophenyl motif of the parent compound is particularly amenable to radiolabeling with Fluorine-18 ([¹⁸F]), a positron emitter with a convenient half-life of 109.7 minutes. nih.gov Synthetic strategies can be devised to replace one of the stable ¹⁹F atoms with [¹⁸F] or to introduce an [¹⁸F]-labeled functional group at another position on the molecule. For instance, analogues such as N-fluoroalkyl derivatives have been synthesized and evaluated as potential PET tracers for various biological receptors. nih.gov These tracers, like the well-established [¹⁸F]FDOPA used for imaging the dopaminergic system, allow for the visualization of nerve terminals or specific receptor densities in the brain and other tissues. nih.govradiologykey.com

Fluorescent Probes and Bioconjugation: Functionalized probes can also be created by attaching fluorescent dyes to the this compound scaffold. The primary amine group serves as a convenient chemical handle for conjugation with fluorophores that have amine-reactive groups (e.g., N-hydroxysuccinimide esters or isothiocyanates). These fluorescently tagged analogues can be used in in vitro assays, such as fluorescence microscopy and flow cytometry, to study cellular uptake and subcellular localization.

Furthermore, the amine group enables bioconjugation to larger biomolecules like proteins or to functionalized surfaces for the development of biosensors. nih.govnih.gov Techniques such as aniline-catalyzed hydrazone ligation can be employed to covalently attach the molecule to a surface, allowing for real-time monitoring of its binding interactions. nih.gov

Creation of Prodrugs and Targeted Delivery Systems for Research Contexts

The development of prodrugs and targeted delivery systems represents a strategic approach to overcoming limitations of a parent compound, such as poor solubility, low permeability across biological membranes, or lack of target specificity. mdpi.comresearchgate.net

Prodrug Strategies: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. uef.fi For primary amines like this compound, several prodrug strategies can be employed to mask the polar amine group, thereby increasing lipophilicity and enhancing passage across membranes like the blood-brain barrier. nih.gov These strategies are summarized in the table below.

Prodrug StrategyDescriptionActivation MechanismPotential Advantage
N-AcylationFormation of an amide bond by reacting the amine with a carboxylic acid or its derivative.Enzymatic hydrolysis by amidases.Increased lipophilicity, potential for sustained release. nih.gov
N-AcyloxyalkylationAttachment of an acyloxyalkyl group to the nitrogen atom.Initial hydrolysis by esterases followed by spontaneous cleavage to release the parent amine. nih.govCan be tuned for varying release rates, but can be chemically labile. nih.gov
N-Mannich BasesCondensation of the amine with an aldehyde and an active hydrogen-containing compound (e.g., an amide).Chemical hydrolysis, rate is dependent on pH and structure. nih.govImproves solubility and permeability.
Amino Acid ConjugatesFormation of a peptide bond with an amino acid.Cleavage by peptidases.Can target amino acid transporters (e.g., PEPT1) for improved absorption. nih.gov

Targeted Delivery Systems: For research purposes, delivering a compound to a specific organ, tissue, or cell type can be achieved using advanced delivery systems. nih.gov These systems aim to increase the local concentration of the compound at the site of action while minimizing systemic exposure. nih.gov

Passive Targeting: This strategy often utilizes nanoparticles (e.g., liposomes, polymeric nanoparticles) that can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on the surface of target cells. nih.govresearchgate.net This approach enhances the selectivity and efficacy of the delivery. Scientists at Tomsk State University are developing such systems using the biopolymer chitosan, which is biocompatible and biodegradable. akm.ru

Exploration of Novel Scaffolds Incorporating the Difluorophenylpropan-2-amine Structural Motif

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net The 2,4-difluorophenylpropan-2-amine structure can be considered a valuable "motif" to be incorporated into larger, more complex scaffolds to explore new chemical space and identify novel biological activities. mdpi.comnih.gov

The synthesis of compound libraries based on this motif allows for a systematic investigation of structure-activity relationships (SAR). The primary amine provides a versatile reaction site for diversification. For example, it can be used as a building block in the synthesis of various heterocyclic systems, which are common in drug molecules.

Examples of Scaffold Elaboration:

Oxadiazole Derivatives: The amine can be acylated and subsequently cyclized to form substituted 1,2,4-oxadiazole or 1,3,4-oxadiazole rings, which are known to be bioisosteres of ester and amide groups and are present in many biologically active compounds. nih.govresearchgate.net

Benzamide Scaffolds: Condensation of the amine with substituted benzoyl chlorides can yield a library of N-(2,4-difluorophenyl)propan-2-yl-benzamide analogues, allowing for the exploration of interactions with aromatic binding pockets of target proteins. mdpi.com

Carboxamide Derivatives: The amine can readily react with activated carboxylic acids, such as furan-2-carbonyl chloride, to form carboxamide derivatives, which can then be further functionalized, for instance, via Suzuki-Miyaura cross-coupling reactions on an appropriate handle. mdpi.com

This diversity-oriented synthesis approach, starting from a core motif, is a powerful strategy for the discovery of new chemical entities for research and therapeutic development. nih.gov

Chemoenzymatic Approaches to Diverse Analogues

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis. mdpi.com This approach is particularly powerful for producing enantiomerically pure compounds, as enzymes often exhibit exquisite stereoselectivity. mdpi.com

Asymmetric Synthesis using Transaminases: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. mdpi.comacsgcipr.org This method offers an environmentally friendly and efficient route to enantiopure amines. nih.govresearchgate.net (R)-selective transaminases can be used for the asymmetric synthesis of (R)-1-arylpropan-2-amines from the corresponding prochiral ketones with high conversion rates and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

Ketone SubstrateTransaminase BiocatalystConversion (%)Enantiomeric Excess (ee %)Product Configuration
1-(Phenyl)propan-2-oneArR-TA (from Arthrobacter sp.)88-89>99R
1-(3',4'-dichloro-phenyl)propan-2-oneArR-TA (from Arthrobacter sp.)88-89>99R
1-(3',4'-dimethyl-phenyl)propan-2-oneAtR-TA (from Aspergillus terreus)69-76>99R
nih.govresearchgate.net

Enzymatic Kinetic Resolution (EKR): An alternative chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the amine. In this process, an enzyme selectively modifies one enantiomer, allowing it to be separated from the unreacted enantiomer. mdpi.com

Using Transaminases: (S)-enantiomers can be obtained from a racemic amine mixture via kinetic resolution using an (R)-transaminase and an amine acceptor (like pyruvate), which converts the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-amine untouched. nih.govdntb.gov.ua

Using Lipases: Lipases are enzymes that catalyze the hydrolysis or formation of ester bonds. nih.gov In a non-aqueous solvent, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine with an acyl donor (e.g., isopropenyl acetate), producing an N-acylated product that can be easily separated from the remaining unreacted amine enantiomer. mdpi.com This technique has been successfully applied to resolve various chiral amines and related building blocks. mdpi.comresearchgate.net

These chemoenzymatic methods provide efficient and sustainable pathways to a wide range of chiral analogues of this compound for advanced research applications.

Future Research Horizons for this compound: A Look at Advanced Methodologies

The exploration of novel chemical entities is entering a new era, driven by significant advancements in automation, computational science, and sophisticated biological modeling. For compounds like this compound, a fluorinated phenylpropanamine derivative, these technologies open up unprecedented avenues for research and development. This article outlines the future directions and advanced research perspectives for this compound, focusing on the integration of cutting-edge techniques to unlock its full potential.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 19^19F NMR identify substituent positions on the aromatic ring and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (171.19 g/mol) and detects isotopic patterns from fluorine and chlorine .
  • X-ray Crystallography : Resolves bond angles and dihedral steric effects, as demonstrated in related difluorophenyl compounds .
    Advanced Consideration : Density Functional Theory (DFT) models predict electronic effects of fluorine substituents on amine basicity and intermolecular interactions .

What strategies are effective in resolving contradictory bioactivity data across different studies involving this compound?

Advanced Research Focus
Contradictions in bioactivity (e.g., antifungal vs. neuroactive effects) may arise from:

  • Experimental variables : Differences in cell lines (e.g., Candida albicans vs. mammalian neurons) or assay conditions (pH, temperature) .
  • Purity issues : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (>98%) and elemental analysis .
  • Target specificity : Use knockout models or competitive binding assays to distinguish direct target engagement from off-target effects .

How does the stereochemistry of this compound affect its pharmacological activity, and what methods are used to separate enantiomers?

Q. Advanced Research Focus

  • Chiral impact : The (R)-enantiomer may exhibit higher receptor affinity due to spatial alignment with hydrophobic binding pockets, as seen in cyclopropane derivatives .
  • Separation techniques : Chiral HPLC with amylose-based columns or enzymatic resolution using lipases achieves >99% enantiomeric excess .
  • Activity validation : Test separated enantiomers in vitro (e.g., enzyme inhibition assays) and in vivo (pharmacokinetic profiling) .

What in vitro and in vivo models are appropriate for evaluating the compound's biological activity and toxicity?

Q. Basic Research Focus

  • In vitro :
    • Enzyme assays (e.g., cytochrome P450 inhibition) .
    • Receptor binding studies (e.g., serotonin or dopamine transporters) .
  • In vivo :
    • Rodent models for acute toxicity (LD50_{50}) and metabolic stability .
    • Zebrafish embryos for developmental toxicity screening .

Advanced Consideration : Use organ-on-a-chip systems to mimic human metabolic pathways and reduce animal testing .

How can structure-activity relationship (SAR) studies be designed to modify the 2,4-difluorophenyl moiety for enhanced target specificity?

Q. Advanced Research Focus

  • Substituent variation : Replace fluorine with electron-withdrawing groups (e.g., nitro) to modulate aromatic ring electron density and binding affinity .
  • Backbone modifications : Introduce cyclopropane rings or heteroatoms (e.g., sulfur) to alter steric bulk and solubility .
  • Validation : Pair synthetic analogs with computational docking (e.g., AutoDock Vina) to predict binding modes to targets like fungal CYP51 .

What analytical methods are recommended for detecting degradation products during stability studies?

Q. Basic Research Focus

  • HPLC-MS : Identifies oxidative byproducts (e.g., nitriles or imines) under accelerated storage conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Monitors thermal decomposition profiles .
  • Forced degradation : Expose the compound to UV light or acidic/basic conditions to simulate real-world stability challenges .

How do solvent polarity and proticity influence the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 mechanisms, improving reaction rates .
  • Protic solvents (MeOH, H2_2O) : May protonate the amine, reducing nucleophilicity and favoring elimination pathways .
  • Computational modeling : Solvent accessible surface area (SASA) calculations predict solvation effects on reaction intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.